molecular formula C18H15N3O B11437662 2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437662
M. Wt: 289.3 g/mol
InChI Key: AIVDZQMHHTVYFK-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-furancarboxaldehyde in the presence of a suitable catalyst. This reaction typically requires refluxing in an organic solvent such as ethanol or methanol. Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single step to form the desired product. Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. The compound may also interact with bacterial cell membranes, leading to the disruption of essential cellular processes and resulting in antimicrobial activity .

Comparison with Similar Compounds

2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds such as imidazo[1,2-a]pyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring. The presence of the furan and phenyl groups in this compound makes it unique and may contribute to its distinct biological activities. Similar compounds include 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have been studied for their anticancer properties .

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H15N3O/c1-13-7-9-14(10-8-13)19-18-17(15-5-4-12-22-15)20-16-6-2-3-11-21(16)18/h2-12,19H,1H3

InChI Key

AIVDZQMHHTVYFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CO4

Origin of Product

United States

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